1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- is a complex organic compound with the molecular formula C12H17N5 and a molecular weight of 231.3 g/mol . This compound is known for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- involves several steps, typically starting with the preparation of the core heterocyclic structure. The synthetic route often includes:
Cyclization Reactions: Formation of the imidazo and pyrazolo rings through cyclization reactions.
Alkylation: Introduction of the ethyl and methyl groups via alkylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- can be compared with other similar compounds, such as:
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in the arrangement of the rings and substituents.
The uniqueness of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, ®- lies in its specific combination of rings and substituents, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
111821-33-1 |
---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
(11R)-11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
YFAVYALYCRERKH-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H]1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Canonical SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.